An In-depth Technical Guide to the Physical Properties of Methyl (2,4-dinitrophenoxy)acetate
An In-depth Technical Guide to the Physical Properties of Methyl (2,4-dinitrophenoxy)acetate
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Data Landscape for a Niche Nitroaromatic Ester
In the realm of chemical research and development, a thorough understanding of a compound's physical properties is foundational. It dictates everything from reaction kinetics and purification strategies to formulation and bioavailability. This guide is dedicated to the physical properties of Methyl (2,4-dinitrophenoxy)acetate .
It is critical to establish at the outset that while this compound, identified by CAS Number 55796-11-7, is commercially available, a comprehensive, publicly accessible repository of its experimentally determined physical and spectroscopic data is notably scarce. This is not an uncommon scenario for specialized chemical intermediates.
Therefore, this guide will serve a dual purpose. Firstly, it will present the known identifiers for Methyl (2,4-dinitrophenoxy)acetate to ensure precise communication and procurement. Secondly, to provide a functional and illustrative technical resource, we will present a detailed analysis of the physical properties of a closely related and well-characterized structural analog: Methyl 2-(2,4-dinitrophenyl)acetate (CAS Number 58605-12-2). The key distinction between these molecules lies in the linkage of the acetate group to the aromatic ring: an ether linkage in our primary subject versus a direct carbon-carbon bond in its analog. This structural difference will undoubtedly influence the physical properties, a point we will revisit. By examining the analog, we can, however, gain valuable insights into the methodologies used to characterize such compounds and appreciate the influence of the potent 2,4-dinitrophenyl moiety.
Molecular Identity of Methyl (2,4-dinitrophenoxy)acetate
A precise understanding of the molecular structure is the cornerstone of any chemical investigation. Methyl (2,4-dinitrophenoxy)acetate is an aromatic compound characterized by a methyl acetate group linked via an ether oxygen to a 2,4-dinitrophenyl ring. The presence of two strongly electron-withdrawing nitro groups on the aromatic ring significantly influences the molecule's electronic properties and, by extension, its physical characteristics.
Below is a visual representation of the molecular structure, highlighting its key functional groups.
Caption: Molecular structure of Methyl (2,4-dinitrophenoxy)acetate.
Table 1: Core Identifiers for Methyl (2,4-dinitrophenoxy)acetate
| Identifier | Value | Source |
| CAS Number | 55796-11-7 | Howei |
| Molecular Formula | C₉H₈N₂O₇ | Howei |
| Molecular Weight | 256.17 g/mol | Howei |
| MDL Number | MFCD02976127 | Howei |
Physical Properties: An Analog-Based Assessment
Table 2: Physical Properties of Methyl 2-(2,4-dinitrophenyl)acetate (CAS 58605-12-2)
| Property | Value | Notes and Causality |
| Molecular Formula | C₉H₈N₂O₆ | The absence of the ether oxygen results in one less oxygen atom compared to the target compound.[1] |
| Molecular Weight | 240.17 g/mol | Correspondingly lower molecular weight than the phenoxy analog.[1] |
| Appearance | Likely a yellow crystalline solid | The dinitrophenyl group is a strong chromophore, typically imparting a yellow color to compounds.[2] The related 2,4-dinitrophenyl acetate is described as a yellow solid.[2] |
| Melting Point | Data not available | The melting point is influenced by crystal packing and intermolecular forces. The presence of the polar nitro and ester groups would suggest a relatively high melting point for a molecule of this size. |
| Boiling Point | Data not available | Likely to decompose upon heating before a boiling point is reached, a common characteristic of nitroaromatic compounds. |
| Solubility | Data not available | Expected to have low solubility in water but good solubility in moderately polar to polar organic solvents like acetone, ethyl acetate, and dichloromethane. The polarity is driven by the nitro and ester functionalities. |
Spectroscopic Characterization: A Window into Molecular Structure
Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound. While spectra for Methyl (2,4-dinitrophenoxy)acetate are not available, the data for its analog provide a template for what a researcher would expect to observe.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its structure.
For Methyl 2-(2,4-dinitrophenyl)acetate , a mass spectrum shows a molecular ion peak (M+) at m/z 240, confirming its molecular weight.[1] The fragmentation pattern would be influenced by the stability of the dinitrophenyl ring and the lability of the ester group.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
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Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
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Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC).
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Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M+).
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Fragmentation: The high internal energy of the molecular ion causes it to fragment in a predictable manner.
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Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.
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Detection: The separated ions are detected, and their abundance is plotted against their m/z to generate a mass spectrum.
The choice of EI is a standard for many small organic molecules due to its ability to produce reproducible fragmentation patterns, which are valuable for structural identification and library matching.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds by probing the magnetic properties of atomic nuclei. For Methyl (2,4-dinitrophenoxy)acetate, one would expect a characteristic set of signals in both ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Spectrum for Methyl (2,4-dinitrophenoxy)acetate:
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Aromatic Protons (3H): The three protons on the dinitrophenyl ring would appear as a complex multiplet system in the downfield region (likely δ 8.0-9.0 ppm) due to the strong deshielding effect of the two nitro groups.
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Methylene Protons (-O-CH₂-): A singlet integrating to two protons would be expected for the methylene group adjacent to the ether oxygen and the carbonyl group. Its chemical shift would likely be in the range of δ 4.5-5.0 ppm.
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Methyl Protons (-OCH₃): A singlet integrating to three protons for the methyl ester group would appear further upfield, likely in the region of δ 3.7-4.0 ppm.
Predicted ¹³C NMR Spectrum for Methyl (2,4-dinitrophenoxy)acetate:
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Carbonyl Carbon: A signal around δ 165-175 ppm.
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Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-160 ppm), with those bearing the nitro groups and the ether linkage being significantly shifted.
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Methylene Carbon: A signal around δ 60-70 ppm.
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Methyl Carbon: A signal around δ 50-55 ppm.
Experimental Protocol: Acquiring NMR Spectra
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Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid obscuring analyte signals.
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Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is "shimmed" to optimize its homogeneity.
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¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the number of scans, relaxation delay, and spectral width.
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¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, resulting in singlets for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
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Data Processing: The raw data (Free Induction Decay - FID) is subjected to a Fourier transform to generate the frequency-domain spectrum. Phasing, baseline correction, and referencing (typically to the residual solvent peak or an internal standard like TMS) are then performed.
The rationale for using deuterated solvents is to prevent the high concentration of solvent protons from overwhelming the analyte signals.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorptions for Methyl (2,4-dinitrophenoxy)acetate:
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C=O Stretch (Ester): A strong, sharp absorption band around 1740-1760 cm⁻¹.
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C-O Stretch (Ester and Ether): Two or more distinct bands in the region of 1000-1300 cm⁻¹.
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N-O Stretch (Nitro Groups): Two strong, characteristic bands, one asymmetric stretch around 1520-1560 cm⁻¹ and one symmetric stretch around 1340-1360 cm⁻¹.
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C-H Stretch (Aromatic and Aliphatic): Signals above and below 3000 cm⁻¹, respectively.
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C=C Stretch (Aromatic): Several absorptions in the 1450-1600 cm⁻¹ region.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
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Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
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Measurement: A pressure arm is engaged to ensure good contact between the sample and the crystal. The IR beam is directed into the crystal, where it undergoes total internal reflection, creating an evanescent wave that penetrates a short distance into the sample.
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Data Acquisition: The detector measures the attenuation of the evanescent wave at different frequencies, which corresponds to the sample's absorption. An interferogram is generated and then Fourier-transformed to produce the IR spectrum.
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Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
ATR-FTIR is a modern, rapid, and convenient method for obtaining IR spectra of solid and liquid samples with minimal sample preparation.
Crystallography
Single-crystal X-ray diffraction would provide the definitive three-dimensional structure of Methyl (2,4-dinitrophenoxy)acetate, including bond lengths, bond angles, and information about its packing in the solid state. While no crystal structure data is available for our target compound, a study on Methyl 2,2-bis(2,4-dinitrophenyl)ethanoate reveals a monoclinic crystal system.[3][4] Such data is invaluable for understanding intermolecular interactions that govern physical properties like melting point and solubility.
Experimental Workflow: Single-Crystal X-ray Diffraction
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Conclusion and Forward-Looking Remarks
This technical guide has sought to provide a comprehensive overview of the physical properties of Methyl (2,4-dinitrophenoxy)acetate. The conspicuous absence of detailed experimental data in the public domain for this specific compound underscores the importance of thorough characterization for all chemical entities used in research and development.
By leveraging data from the closely related analog, Methyl 2-(2,4-dinitrophenyl)acetate, we have illustrated the suite of analytical techniques and the types of data that are essential for a complete physical property profile. The strong electron-withdrawing nature of the 2,4-dinitrophenyl group is a dominant factor, and its influence on spectroscopic and physical properties is a key takeaway.
For researchers intending to use Methyl (2,4-dinitrophenoxy)acetate, it is strongly recommended that in-house characterization be performed to ascertain its properties definitively. The protocols and expected data ranges outlined in this guide provide a robust framework for such an undertaking. The dissemination of this data in open-access formats would be a valuable contribution to the wider scientific community.
References
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PubChem. 2,4-Dinitrophenyl acetate. National Center for Biotechnology Information. Available from: [Link]
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Kalaivani, D., Malarvizhi, R., Nethaji, M., & Rajeswari, S. (2011). Methyl 2,2-bis(2,4-dinitrophenyl)ethanoate. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2720. Available from: [Link]
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Howei. Methyl (2,4-dinitrophenoxy)acetate. Available from: [Link]
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Kalaivani, D., Malarvizhi, R., Nethaji, M., & Rajeswari, S. (2011). Methyl 2,2-bis(2,4-dinitrophenyl)ethanoate. Acta Crystallographica Section E: Crystallographic Communications, E67(10), o2720. Available from: [Link]
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NextSDS. METHYL 2,4-DINITROPHENYLACETATE — Chemical Substance Information. Available from: [Link]
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U.S. Environmental Protection Agency. CompTox Chemicals Dashboard - methyl 2-(2,4-dinitrophenyl)acetate. Available from: [Link]
